molecular formula C13H18N4O2S B5253156 N-(5-CYCLOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE

N-(5-CYCLOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5253156
M. Wt: 294.38 g/mol
InChI Key: ULFLYBSXAMVWED-UHFFFAOYSA-N
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Description

N-(5-CYCLOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound with a complex structure that includes a cyclopropyl group, a tetrahydrotriazine ring, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CYCLOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrotriazine ring and the subsequent attachment of the cyclopropyl and methylbenzenesulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-CYCLOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(5-CYCLOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-CYCLOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-CYCLOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE include:

  • N-(5-CYCLOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-1,3-BENZOTHIAZOL-2-AMINE
  • N-(5-CYCLOPROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-1,3-BENZOXAZOL-2-AMINE

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the cyclopropyl group, tetrahydrotriazine ring, and methylbenzenesulfonamide moiety

Properties

IUPAC Name

N-(3-cyclopropyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-10-2-6-12(7-3-10)20(18,19)16-13-14-8-17(9-15-13)11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFLYBSXAMVWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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